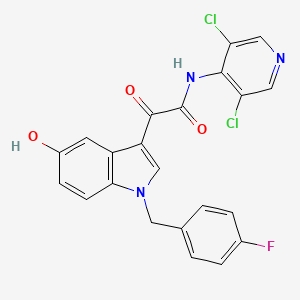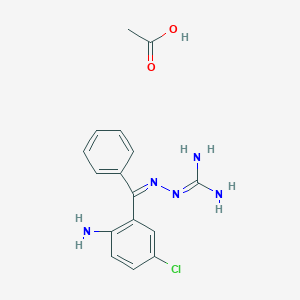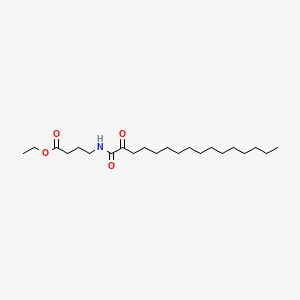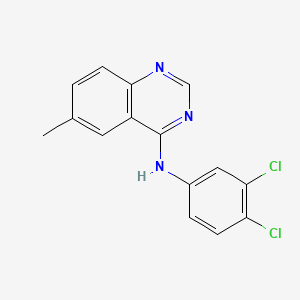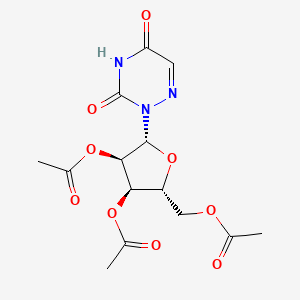
Azaribine
Descripción general
Descripción
Azaribine, also known as triacetyl-6-azauridine, is a drug developed for the treatment of psoriasis . It also has anti-cancer and antiviral actions . It is a prodrug metabolized to the nucleoside analogue 6-azauridine in the body .
Molecular Structure Analysis
Azaribine has the molecular formula C14H17N3O9 . It is a N-glycosyl-1,2,4-triazine, which is a derivative of 6-azauridine acetylated at positions 2’, 3’ and 5’ on the sugar ring .Physical And Chemical Properties Analysis
Azaribine has a molecular weight of 371.299 Da . It has 12 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The compound has a polar surface area of 150 Ų and a molar refractivity of 81.3±0.5 cm³ .Aplicaciones Científicas De Investigación
Antiviral Activity Against Zika Virus (ZIKV)
- Scientific Field: Virology .
- Application Summary: Azaribine has been identified as a potent inhibitor of ZIKV replication . This discovery is significant because there are currently no FDA-approved vaccines or antivirals to treat ZIKV infections .
- Methods of Application: The study involved screening the ReFRAME library to identify compounds with antiviral activity against the lymphocytic choriomeningitis virus (LCMV). The identified compounds, including Azaribine, were then tested for their activity against ZIKV .
- Results: Among the ten compounds tested, Azaribine showed potent anti-ZIKV activity in post-treatment therapeutic conditions .
Treatment of Psoriasis
- Scientific Field: Dermatology .
- Application Summary: Azaribine has been used in the treatment of severe psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin.
- Methods of Application: In one study, thirteen patients with severe psoriasis were treated with low dose Azaribine (125 mg/kg/day) for 8-week periods . In another study, Azaribine was used in high doses of 200 mg/kg a day .
- Results: Two patients with generalized pustular psoriasis and four patients with psoriatic arthritis had a good to excellent response . However, severe neurotoxicity occurred in four patients, requiring lowering of the dose in three and discontinuance of the drug in one patient .
Antiviral Activity Against Zika Virus (ZIKV)
- Scientific Field: Virology .
- Application Summary: Azaribine has been identified as a potent inhibitor of ZIKV replication . This discovery is significant because there are currently no FDA-approved vaccines or antivirals to treat ZIKV infections .
- Methods of Application: The study involved screening the ReFRAME library to identify compounds with antiviral activity against the lymphocytic choriomeningitis virus (LCMV). The identified compounds, including Azaribine, were then tested for their activity against ZIKV .
- Results: Among the ten compounds tested, Azaribine showed potent anti-ZIKV activity in post-treatment therapeutic conditions .
Treatment of Psoriasis
- Scientific Field: Dermatology .
- Application Summary: Azaribine has been used in the treatment of severe psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin.
- Methods of Application: In one study, thirteen patients with severe psoriasis were treated with low dose Azaribine (125 mg/kg/day) for 8-week periods . In another study, Azaribine was used in high doses of 200 mg/kg a day .
- Results: Two patients with generalized pustular psoriasis and four patients with psoriatic arthritis had a good to excellent response . However, severe neurotoxicity occurred in four patients, requiring lowering of the dose in three and discontinuance of the drug in one patient .
Antiviral Activity Against Zika Virus (ZIKV)
- Scientific Field: Virology .
- Application Summary: Azaribine has been identified as a potent inhibitor of ZIKV replication . This discovery is significant because there are currently no FDA-approved vaccines or antivirals to treat ZIKV infections .
- Methods of Application: The study involved screening the ReFRAME library to identify compounds with antiviral activity against the lymphocytic choriomeningitis virus (LCMV). The identified compounds, including Azaribine, were then tested for their activity against ZIKV .
- Results: Among the ten compounds tested, Azaribine showed potent anti-ZIKV activity in post-treatment therapeutic conditions .
Treatment of Psoriasis
- Scientific Field: Dermatology .
- Application Summary: Azaribine has been used in the treatment of severe psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin.
- Methods of Application: In one study, thirteen patients with severe psoriasis were treated with low dose Azaribine (125 mg/kg/day) for 8-week periods . In another study, Azaribine was used in high doses of 200 mg/kg a day .
- Results: Two patients with generalized pustular psoriasis and four patients with psoriatic arthritis had a good to excellent response . However, severe neurotoxicity occurred in four patients, requiring lowering of the dose in three and discontinuance of the drug in one patient .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBRRFOVWGIMD-OJAKKHQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022635 | |
| Record name | 6-Azaribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azaribine | |
CAS RN |
2169-64-4 | |
| Record name | Azaribine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaribine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azaribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaribine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZARIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1U80DO9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



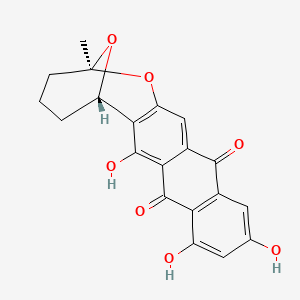
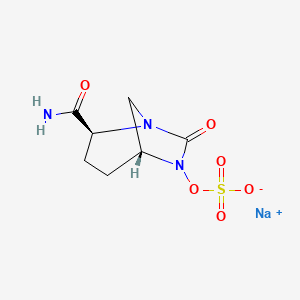
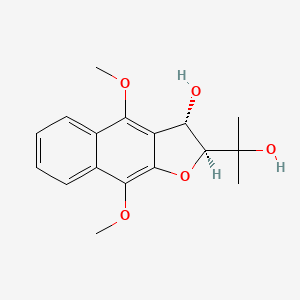
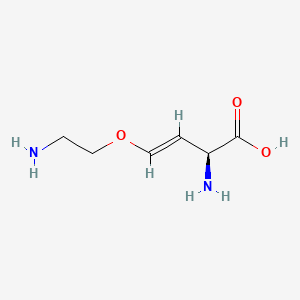
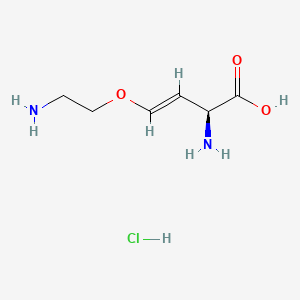
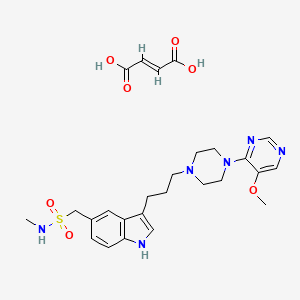
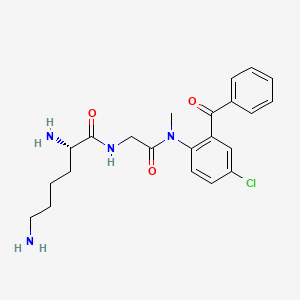
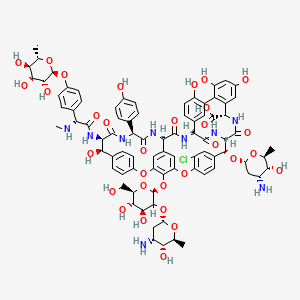
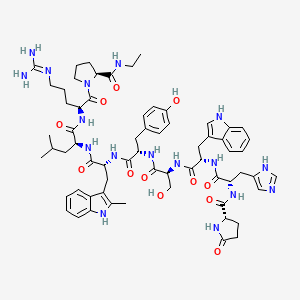
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
